3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
Overview
Description
3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound that features both indole and tetrazole moieties. These structures are known for their biological activity and are often found in pharmaceutical compounds. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the tetrazole ring is known for its stability and ability to mimic carboxylate groups in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Tetrazole Derivative: The tetrazole ring can be synthesized by the cyclization of an azide with a nitrile in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The final step involves coupling the indole and tetrazole derivatives through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized products, such as indole-2,3-dione.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the indole ring, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the tetrazole ring can mimic carboxylate groups, enhancing binding affinity to certain proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propionic acid: Similar indole structure but lacks the tetrazole ring.
N-(4-(1H-tetrazol-1-yl)phenyl)acetamide: Contains the tetrazole ring but has a different amide linkage.
Uniqueness
3-(1H-indol-3-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is unique due to the combination of both indole and tetrazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more diverse biological activities compared to compounds with only one of these moieties.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-[4-(tetrazol-1-yl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(10-5-13-11-19-17-4-2-1-3-16(13)17)21-14-6-8-15(9-7-14)24-12-20-22-23-24/h1-4,6-9,11-12,19H,5,10H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORFRQWNTXUFES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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